molecular formula C6H4N4O4 B14469921 1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 72668-58-7

1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione

Cat. No.: B14469921
CAS No.: 72668-58-7
M. Wt: 196.12 g/mol
InChI Key: BNEWIVLQOXEFGV-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that belongs to the class of diazines This compound is characterized by its unique structure, which includes two hydroxyl groups and a fused pyrazine-pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a suitable diketone, followed by cyclization with an appropriate reagent such as hydrochloric acid . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of advanced materials, including dyes and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to receptors makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its dual hydroxyl groups and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

72668-58-7

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

1,4-dihydroxypyrazino[2,3-d]pyridazine-5,8-dione

InChI

InChI=1S/C6H4N4O4/c11-5-3-4(6(12)8-7-5)10(14)2-1-9(3)13/h1-2,13-14H

InChI Key

BNEWIVLQOXEFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C(N1O)C(=O)N=NC2=O)O

Origin of Product

United States

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